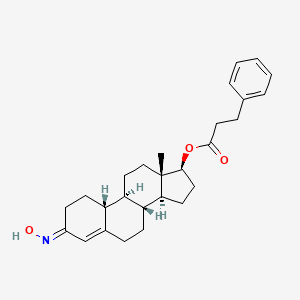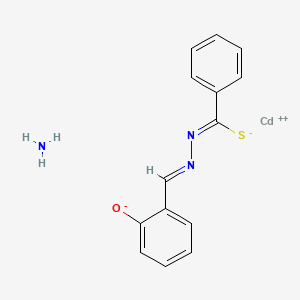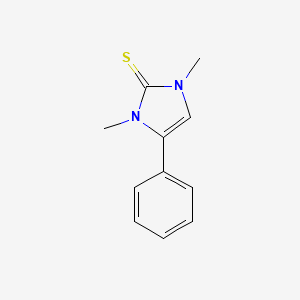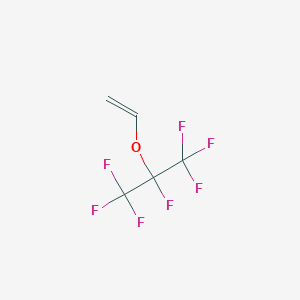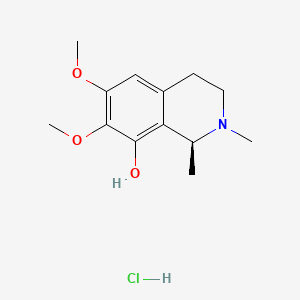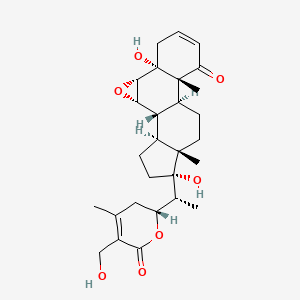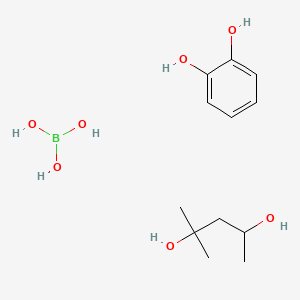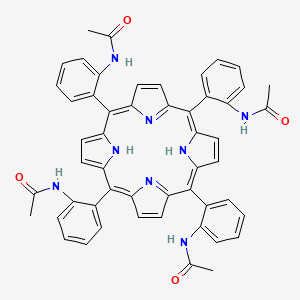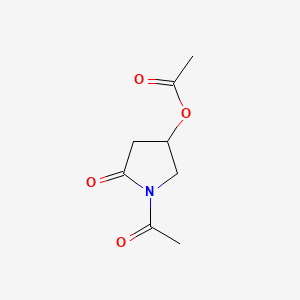
(+-)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone is an organic compound characterized by the presence of both acetyl and acetyloxy functional groups attached to a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone typically involves the acetylation of 4-hydroxy-2-pyrrolidinone. This can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of (±)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(±)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(±)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (±)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and acetyloxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-Acetyl-2-pyrrolidinone: Lacks the acetyloxy group, resulting in different chemical properties.
4-Hydroxy-2-pyrrolidinone: Contains a hydroxyl group instead of the acetyloxy group.
N-Acetyl-2-pyrrolidinone: Similar structure but with variations in functional groups.
Uniqueness
(±)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone is unique due to the presence of both acetyl and acetyloxy groups, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
88877-56-9 |
|---|---|
分子式 |
C8H11NO4 |
分子量 |
185.18 g/mol |
IUPAC名 |
(1-acetyl-5-oxopyrrolidin-3-yl) acetate |
InChI |
InChI=1S/C8H11NO4/c1-5(10)9-4-7(3-8(9)12)13-6(2)11/h7H,3-4H2,1-2H3 |
InChIキー |
LUSGWYXTPNAINU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CC(CC1=O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


